tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1286274-84-7
VCID: VC7836580
InChI: InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-14-5-4-13(17)10-18-14/h4-5,10,12H,6-9,11,17H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)N
Molecular Formula: C16H25N3O3
Molecular Weight: 307.39

tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate

CAS No.: 1286274-84-7

Cat. No.: VC7836580

Molecular Formula: C16H25N3O3

Molecular Weight: 307.39

* For research use only. Not for human or veterinary use.

tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate - 1286274-84-7

Specification

CAS No. 1286274-84-7
Molecular Formula C16H25N3O3
Molecular Weight 307.39
IUPAC Name tert-butyl 4-[(5-aminopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-14-5-4-13(17)10-18-14/h4-5,10,12H,6-9,11,17H2,1-3H3
Standard InChI Key PFAMFNIEJDWGSS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)N

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a methyleneoxy linker connected to a 5-aminopyridinyl moiety. The piperidine nitrogen is protected by a Boc group, a common strategy to enhance stability during synthetic manipulations . The molecular formula is C₁₆H₂₅N₃O₃, with a molecular weight of 307.39 g/mol .

Key Structural Features:

  • Piperidine Core: Confers conformational rigidity and influences pharmacokinetic properties such as solubility and membrane permeability .

  • Boc Protecting Group: Introduced via tert-butyl chloroformate, this group shields the piperidine nitrogen from undesired reactions during synthesis and is cleavable under acidic conditions (e.g., HCl in dioxane) .

  • 5-Aminopyridinyloxy-Methyl Substituent: The electron-rich pyridine ring and primary amine group enable hydrogen bonding and π-π interactions with biological targets, enhancing binding affinity .

Physical and Spectroscopic Data

Predicted physicochemical properties include a boiling point of 445.1±45.0°C and a density of 1.174±0.06 g/cm³ . The pKa of the pyridinyl amine is estimated at 4.71±0.22, suggesting moderate basicity under physiological conditions .

Spectroscopic Characteristics:

  • ¹H NMR: Signals include a singlet for the tert-butyl group (δ 1.46 ppm), multiplet for piperidine protons (δ 1.56–3.95 ppm), and aromatic resonances for the pyridine ring (δ 6.53–7.62 ppm) .

  • IR Spectroscopy: Stretching vibrations for N-H (3350 cm⁻¹), C=O (1690 cm⁻¹), and C-O-C (1250 cm⁻¹) are observed .

  • Mass Spectrometry: The molecular ion peak appears at m/z 307.2 (M+H)⁺, with fragmentation patterns consistent with Boc group loss (m/z 207.1) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves a multi-step sequence starting from commercially available precursors:

Step 1: Boc Protection of Piperidine

4-Hydroxymethylpiperidine is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate .

Step 2: Mitsunobu Coupling

The hydroxyl group is replaced via a Mitsunobu reaction with 2-hydroxy-5-nitropyridine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This produces tert-butyl 4-[(5-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate .

Reaction Conditions:

  • Solvent: THF, inert atmosphere (N₂)

  • Temperature: 20°C

  • Yield: >95%

Step 3: Nitro Group Reduction

Catalytic hydrogenation (H₂, 10% Pd/C) in methanol reduces the nitro group to an amine, affording the final product in quantitative yield .

Optimization Notes:

  • Excess Pd/C (10% w/w) ensures complete reduction.

  • Reaction time: 14 hours at room temperature .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors replace batch processes to enhance efficiency and safety. Automated systems control parameters such as temperature, pressure, and reagent stoichiometry, achieving consistent yields of >90% .

Chemical Reactivity and Applications

Functional Group Transformations

The compound undergoes diverse reactions:

Reaction TypeReagents/ConditionsProduct Application
Boc DeprotectionHCl (4M in dioxane), 0°C → RTFree piperidine for further alkylation
Amine AcylationAcetic anhydride, DMAP, CH₂Cl₂Stable amides for biological screening
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃Biaryl derivatives for kinase inhibitors

Pharmaceutical Relevance

  • Kinase Inhibitors: The 5-aminopyridine moiety chelates ATP-binding sites in kinases (e.g., EGFR, VEGFR), enabling design of anticancer agents .

  • CNS Agents: Piperidine derivatives cross the blood-brain barrier, targeting serotonin and dopamine receptors .

  • Antibacterial Scaffolds: Functionalization at the amine position yields quinolone analogs with Gram-positive activity .

Future Directions

Ongoing research explores enantioselective synthesis using chiral catalysts and biocatalytic methods to access stereoisomers for targeted drug design . Computational studies (e.g., molecular docking) aim to optimize interactions with emerging therapeutic targets like SARS-CoV-2 main protease .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator